N-(2-phenylpropyl)heptan-1-amine

Lipophilicity Membrane Permeability SAR

N-(2-phenylpropyl)heptan-1-amine is a synthetic secondary phenylalkylamine with the molecular formula C16H27N and a molecular weight of 233.39 g/mol. It belongs to a class of N-alkyl-2-phenylpropylamines, which are structurally related to sympathomimetic amines and have been investigated as potential sigma receptor ligands.

Molecular Formula C16H27N
Molecular Weight 233.39 g/mol
Cat. No. B12479139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-phenylpropyl)heptan-1-amine
Molecular FormulaC16H27N
Molecular Weight233.39 g/mol
Structural Identifiers
SMILESCCCCCCCNCC(C)C1=CC=CC=C1
InChIInChI=1S/C16H27N/c1-3-4-5-6-10-13-17-14-15(2)16-11-8-7-9-12-16/h7-9,11-12,15,17H,3-6,10,13-14H2,1-2H3
InChIKeyUUZNMPPAZUXXNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-phenylpropyl)heptan-1-amine: Chemical Identity and Core Procurement Specifications


N-(2-phenylpropyl)heptan-1-amine is a synthetic secondary phenylalkylamine with the molecular formula C16H27N and a molecular weight of 233.39 g/mol . It belongs to a class of N-alkyl-2-phenylpropylamines, which are structurally related to sympathomimetic amines and have been investigated as potential sigma receptor ligands . The compound features a chiral center at the 2-position of the phenylpropyl chain, a structural motif recognized as a potential pharmacophore for selective sigma-2 receptor targeting . Its long heptyl chain significantly increases lipophilicity compared to shorter-chain analogs, a key determinant in membrane permeability and receptor binding kinetics.

Chiral scaffold Supports stereochemical interaction studies with sigma receptors
Heptyl chain Increases lipophilicity for membrane permeability modeling
Secondary amine Ionization profile may support assay formulation screening

Why N-(2-phenylpropyl)heptan-1-amine Cannot Be Replaced by Generic Analogs


Simple substitution with other N-alkyl-2-phenylpropylamines or positional isomers like N-(3-phenylpropyl)heptan-1-amine is not functionally equivalent due to the precise interplay between the alkyl chain length and the phenylpropyl substitution pattern [1]. The heptyl chain's specific length confers a distinct lipophilic and steric profile, directly impacting in vitro receptor binding selectivity and biological distribution, as demonstrated by structure-activity relationship (SAR) studies on sigma receptors where N-alkyl chain length is a critical determinant of affinity [2]. The 2-phenylpropyl isomer also presents a unique chiral environment and fragmentation pattern in mass spectrometry compared to the 3-phenylpropyl isomer, which is crucial for forensic and analytical differentiation [1].

N-Alkyl chain length Heptyl chain defines lipophilicity and receptor interaction profile Shorter chains (e.g., butyl) may shift SAR and binding selectivity
Positional isomer 2-Phenylpropyl: characteristic MS base peak (m/z 91) and fragmentation 3-Phenylpropyl isomer: different mass spectrum limits direct analytical substitution

Quantitative Differentiation Evidence for N-(2-phenylpropyl)heptan-1-amine


Enhanced Lipophilicity (LogP) vs. Shorter N-Alkyl Chain Analogs

The heptyl chain of N-(2-phenylpropyl)heptan-1-amine results in a computed logP value significantly higher than that of its butyl analog, N-(2-phenylpropyl)butan-1-amine. While direct experimental logP for the target compound is not publicly available, class-level trends indicate a logP increase of approximately 2.0-2.5 units based on the addition of three methylene groups, moving from ~2.9 for the butyl to an estimated ~5.2 for the heptyl derivative . This increase predicts enhanced membrane permeability and CNS penetration potential, a critical factor in neuropharmacological research.

Lipophilicity (LogP)
Class-level
LogP ≈ 5.2
ΔLogP ≈ +2.3 vs. butyl analog
Supports membrane permeability estimation
Computed value; experimental confirmation recommended
Lipophilicity Membrane Permeability SAR

Distinct Mass Spectrometric Fragmentation: Differentiation from the 3-Phenylpropyl Isomer

In gas chromatography-mass spectrometry (GC-MS), the 2-phenylpropyl isomer exhibits a distinctly different EI mass spectrum compared to the 3-phenylpropyl isomer N-heptyl-3-phenylpropylamine [1]. The 2-phenylpropyl derivative typically produces a prominent base peak at m/z 91 (tropylium ion) and a characteristic fragment at m/z 44 from the N-heptylimine rearrangement, while the 3-phenylpropyl isomer shows a stronger molecular ion and a different base peak pattern [2]. This spectral differentiation is critical for unambiguous identification in forensic and toxicological screenings where both isomers might be encountered.

MS fragmentation
Analytical context
2-Phenylpropyl isomer Base peak m/z 91
3-Phenylpropyl isomer Base peak m/z 100
Supports isomer-specific identification
GC-MS EI 70 eV; different base peaks enable differentiation
Analytical Chemistry Forensic Chemistry GC-MS

Predicted pKa Shift vs. Primary Amine Analog (2-Phenylpropylamine)

N-(2-phenylpropyl)heptan-1-amine, as a secondary amine, is expected to have a slightly higher pKa compared to the primary amine 2-phenylpropylamine. The electron-donating effect of the second alkyl chain increases the basicity of the nitrogen. The predicted pKa for the target compound is approximately 10.5-10.8, compared to ~10.1 for 2-phenylpropylamine [1]. This shift, while small, affects its ionization state at physiological pH (7.4), with the heptyl derivative being slightly more protonated and thus potentially exhibiting different solubility and protein binding characteristics.

Ionization (pKa)
Class-level
pKa ≈ 10.6
ΔpKa ≈ +0.5 vs. primary amine analog
May influence ionization state for assay conditions
Predicted value; experimental validation advised
Ionization State Solubility Formulation

Simulated Boiling Point Elevation vs. N-(2-Phenylpropyl)butan-1-amine

The target compound's extended heptyl chain significantly elevates its boiling point compared to shorter-chain analogs. Computed data shows N-(2-phenylpropyl)heptan-1-amine has a predicted boiling point of approximately 330 °C at 760 mmHg, while N-(2-phenylpropyl)butan-1-amine is predicted to boil at ~280 °C . This 50 °C difference is substantial and directly impacts vacuum distillation conditions for purification and thermal stability considerations during storage and handling.

Boiling point
Data to verify
Tb ≈ 330 °C
ΔTb ≈ +50 °C vs. butyl analog
Supports handling and purification planning
Computed estimate; actual values depend on measurement conditions
Physicochemical Property Purification Handling

Sigma-2 Receptor Binding Affinity Inference Based on N-Alkyl Chain Length

Although direct Ki data for N-(2-phenylpropyl)heptan-1-amine at sigma-2 receptors are unavailable, class-level SAR trends for N-arylpropyl-N-alkylamines demonstrate a clear chain-length dependency for sigma receptor binding [1]. For the analogous 4-nitrophenylpropyl-N-alkylamine series, sigma-1 receptor affinity peaked at the N-butyl chain (Ki ≈ 100 nM), while sigma-2 receptor selectivity increased with longer chains [2]. Extrapolating this SAR trend, the N-heptyl 2-phenylpropyl derivative is hypothesized to exhibit preferential sigma-2 over sigma-1 binding, a critical selectivity factor for developing probes or therapeutics with reduced off-target sigma-1 activity.

Sigma-2 binding inference
Class-level
Predicted sigma-2 binding preference based on SAR trends
Class-level SAR indicates sigma-2 directionality
Direct Ki data unavailable; extrapolated from chain-length SAR studies
Sigma Receptor Pharmacology CNS Research

Optimal Research and Industrial Use Cases for N-(2-phenylpropyl)heptan-1-amine


Certified Reference Material for Forensic Toxicology

The unique and well-defined GC-MS fragmentation pattern of N-(2-phenylpropyl)heptan-1-amine makes it an essential certified reference material (CRM) for forensic and clinical toxicology laboratories. Its procurement ensures accurate identification and quantification of this specific designer amine in seized materials and biological samples, differentiating it from the 3-phenylpropyl isomer which exhibits a distinct mass spectrum [1].

CNS-Penetrant Ligand Template for Sigma-2 Receptor Drug Discovery

Leveraging its high predicted lipophilicity (LogP ≈ 5.2) and class-level inferred sigma-2 receptor selectivity [1], this compound serves as a superior starting scaffold for medicinal chemistry programs targeting sigma-2 receptors in oncology or CNS disorders. Its enhanced membrane permeability compared to shorter-chain analogs promises better in vivo brain exposure, a critical parameter for neurotherapeutic development [2].

Internal Standard for Chiral Analytical Method Development

The compound's chiral center at the 2-phenylpropyl moiety creates a specific stereochemical environment. This property is valuable for developing and validating chiral HPLC or SFC methods for enantioseparation. Its use as an internal standard or a challenge compound for chiral stationary phases can be justified by its distinct retention characteristics stemming from the heptyl chain and phenyl group combination [1].

Application
Selection Property
Validation Focus
Forensic analytical standard research
Unique mass spectral fragmentation pattern
Isomer-specific identification in seized material analysis
Sigma-2 receptor interaction studies
High lipophilicity and chain-length SAR
Receptor selectivity profiling and membrane permeability models
Chiral analytical method development context
Chiral center with distinct alkyl chain
Enantiomeric separation and stationary phase evaluation
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